molecular formula C13H16O2 B3432205 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid CAS No. 98017-39-1

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid

Cat. No.: B3432205
CAS No.: 98017-39-1
M. Wt: 204.26 g/mol
InChI Key: UXSTWPJLEBGWSJ-UHFFFAOYSA-N
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Description

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and propanoic acid.

    Friedel-Crafts Acylation: The initial step involves the Friedel-Crafts acylation of 1,2,3,4-tetrahydronaphthalene with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction yields the corresponding ketone intermediate.

    Reduction: The ketone intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The alcohol is subsequently oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Amides, esters, thioesters

Scientific Research Applications

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanoic acid
  • 3-(1-hydroxynaphthalene-2-yl)propionic acid
  • 3-(3-Pyridyl)propionic acid

Uniqueness

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydronaphthalene ring system provides a rigid framework that can influence its binding interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-4,10H,5-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSTWPJLEBGWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98017-39-1
Record name 1,2,3,4-Tetrahydro-2-naphthalenepropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid
Reactant of Route 2
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid
Reactant of Route 3
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid
Reactant of Route 4
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid
Reactant of Route 5
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid
Reactant of Route 6
3-(1,2,3,4-tetrahydronaphthalen-2-yl)propanoic Acid

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